

Flow Cytometry Analysis of Apoptosis Induced by Ligritinib: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligritinib (formerly known as AB801) is an orally bioavailable, potent, and selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases and its overexpression and activation are implicated in the progression, metastasis, and therapeutic resistance of various cancers.[2][3][4] By inhibiting AXL kinase activity, **Ligritinib** blocks downstream pro-survival signaling pathways, leading to the induction of apoptosis in cancer cells.[1]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed protocols for assessing **Ligritinib**-induced apoptosis using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase 3/7 activity assay, and mitochondrial membrane potential ($\Delta \Psi m$) analysis using JC-1 dye.

Principle of Apoptosis Detection by Flow Cytometry

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. Flow cytometry can identify and quantify apoptotic cells by detecting these changes using fluorescent probes.



- Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[2][5][6] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. Therefore, it can be used to identify late apoptotic and necrotic cells with compromised membrane integrity.[2][5][6]
- Caspase 3/7 Activity Assay: Caspases are a family of cysteine proteases that are key
 mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave
 numerous cellular substrates, leading to the execution of apoptosis.[7][8] Fluorogenic
 substrates for caspase-3/7, such as DEVD peptide conjugated to a fluorescent reporter, can
 be used to detect the activity of these enzymes in apoptotic cells.[9]
- Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1): A reduction in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic cationic probe that can be used to measure ΔΨm.[3][4][10] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
 [4][10]

Data Presentation

The following tables summarize representative quantitative data from studies using AXL inhibitors to induce apoptosis in various cancer cell lines, as analyzed by flow cytometry. This data can serve as a reference for expected results when analyzing the effects of **Ligritinib**.

Table 1: Apoptosis Induction by an AXL Inhibitor in Various Cancer Cell Lines (Annexin V Assay)



Cell Line (Cancer Type)	Treatment	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necr otic Cells (Annexin V+/PI+)	% Total Apoptotic Cells
H460 (NSCLC)	Control	0.41	7.8	8.21
H460 (NSCLC)	AXL Inhibitor (40 nM)	2.8	19.5	22.3
A549 (NSCLC)	Control	2.5	3.1	5.6
A549 (NSCLC)	AXL Inhibitor (25 nM)	20.0	5.0	25.0
MDA-MB-157 (TNBC)	Control	3.2	4.5	7.7
MDA-MB-157 (TNBC)	AXL Inhibitor (25 nM)	35.0	5.0	40.0
SKLU1 (NSCLC)	Control	4.1	2.9	7.0
SKLU1 (NSCLC)	AXL Inhibitor (25 nM)	25.0	10.0	35.0

Data are representative and compiled from studies on AXL inhibitors.[4][7] NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.

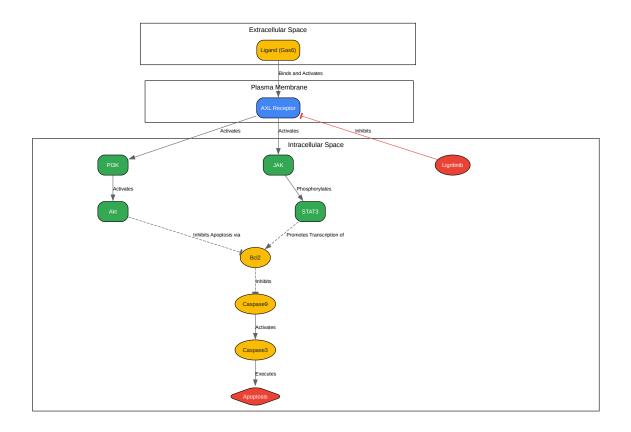
Table 2: Dose-Dependent Induction of Apoptosis by an AXL Inhibitor in Hodgkin Lymphoma Cell Lines



Cell Line	Treatment (Concentration)	% Apoptotic Cells
L-428	Control	~5%
AXL Inhibitor (300 nM)	62%	
L-1236	Control	~8%
AXL Inhibitor (300 nM)	57%	
HDLM-2	Control	~10%
AXL Inhibitor (300 nM)	64%	

Data are representative of dose-dependent effects observed with kinase inhibitors targeting pathways involving AXL.[10][11]

Signaling Pathway

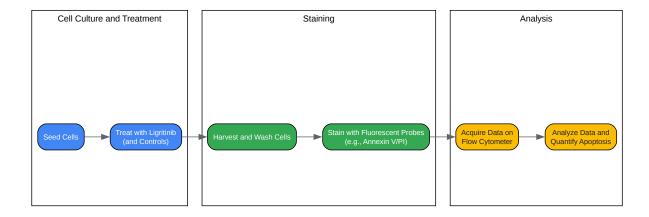




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Caption: Ligritinib inhibits AXL, blocking pro-survival signals and inducing apoptosis.

Experimental Workflow



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Caption: General workflow for flow cytometry analysis of apoptosis.

Experimental Protocols Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of early and late-stage apoptosis.

Materials:

- Cancer cell line of interest
- Ligritinib
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold



- 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
- FITC-conjugated Annexin V (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
- Flow cytometry tubes
- Microcentrifuge
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight (for adherent cells).
 - Treat cells with various concentrations of Ligritinib and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
- Cell Harvesting:
 - Adherent cells: Gently collect the culture medium (which contains floating apoptotic cells).
 Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
 - Suspension cells: Collect cells directly from the culture flask/plate.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Washing:
 - Discard the supernatant and wash the cell pellet once with cold PBS.



- Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
 - $\circ~$ Transfer 100 μL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
 - Add 5 μL of FITC-Annexin V to the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
 - Add 5 μL of PI staining solution.
 - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
 - Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
 - Analyze the data to distinguish between:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)

Protocol 2: Caspase 3/7 Activity Assay

This protocol measures the activity of key executioner caspases.



Materials:

- CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
- Treated and control cells (prepared as in Protocol 1)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Prepare cells as described in steps 1 and 2 of Protocol 1.
 - Adjust the cell density to approximately 1 x 10⁶ cells/mL in complete medium.
- Staining:
 - Add the Caspase-3/7 Green Detection Reagent to the cell suspension at the manufacturer's recommended concentration (typically a final concentration of 1-2 μM).
 - Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Flow Cytometry Analysis:
 - Analyze the samples directly on the flow cytometer without washing.
 - Use a 488 nm laser for excitation and detect the green fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).
 - Gate on the cell population to exclude debris and quantify the percentage of caspase-3/7 positive cells.

Protocol 3: Mitochondrial Membrane Potential ($\Delta\Psi m$) Assay using JC-1

This protocol assesses changes in mitochondrial health, an early indicator of apoptosis.



Materials:

- JC-1 dye
- Treated and control cells (prepared as in Protocol 1)
- PBS or cell culture medium
- · Flow cytometer

Procedure:

- · Cell Preparation:
 - Prepare cells as described in steps 1 and 2 of Protocol 1.
 - Resuspend the cells at approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
- Staining:
 - $\circ\,$ Add JC-1 dye to the cell suspension to a final concentration of 1-10 μM (optimization may be required).
 - Incubate for 15-30 minutes at 37°C in a CO2 incubator.[4]
- Washing:
 - Centrifuge the cells at 400 x g for 5 minutes at room temperature.
 - Discard the supernatant and wash the cells twice with PBS or cell culture medium.
 - $\circ~$ Resuspend the final cell pellet in 500 μL of PBS for analysis.
- Flow Cytometry Analysis:
 - Analyze the samples immediately on a flow cytometer.



- Detect the green fluorescence of JC-1 monomers in the FITC channel and the red fluorescence of JC-1 aggregates in the PE or PerCP channel.
- A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and apoptosis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of **Ligritinib** using flow cytometry. By employing these standardized methods, researchers can obtain robust and quantitative data on the induction of apoptosis, contributing to the preclinical evaluation of **Ligritinib** and a deeper understanding of its mechanism of action. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental process, facilitating a clearer comprehension of the scientific context.

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